An In-depth Technical Guide to 2-(sec-Butyl)-1-methylpyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(sec-Butyl)-1-methylpyrrolidine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-(sec-Butyl)-1-methylpyrrolidine, a chiral heterocyclic amine. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from closely related 2-substituted N-methylpyrrolidine analogues and established principles of organic chemistry to present a detailed profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many biologically active molecules, including numerous natural products and pharmaceuticals.[1][2][3] Its prevalence stems from its unique structural and chemical properties. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific interactions with biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a center of basicity, while the carbon atoms can be functionalized to create diverse molecular architectures.
2-(sec-Butyl)-1-methylpyrrolidine is a derivative of this important scaffold, featuring a methyl group on the nitrogen and a sec-butyl group at the 2-position of the ring. The presence of two chiral centers (at the C2 of the pyrrolidine ring and the chiral carbon of the sec-butyl group) suggests the existence of four possible stereoisomers. The specific stereochemistry is expected to significantly influence its biological activity and chemical reactivity.
Predicted Physicochemical Properties
Direct experimental data for 2-(sec-Butyl)-1-methylpyrrolidine is not extensively reported. However, we can predict its key physicochemical properties based on its structure and data from analogous compounds like 2-Butyl-1-methylpyrrolidine and N-methyl-2-pyrrolidone.[5][6]
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C9H19N | Structural analysis |
| Molecular Weight | 141.26 g/mol | Based on the molecular formula[6] |
| Appearance | Colorless to pale yellow liquid | General appearance of N-alkylpyrrolidines |
| Boiling Point | Estimated 160-180 °C | Extrapolation from similar N-alkylpyrrolidines |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water.[7] | The nonpolar sec-butyl group and the overall hydrocarbon character suggest hydrophobicity. |
| pKa of Conjugate Acid | Estimated 10-11 | Typical range for tertiary amines |
Synthesis and Mechanistic Considerations
The synthesis of 2-(sec-Butyl)-1-methylpyrrolidine can be approached through several established methods for the N-alkylation and C-alkylation of pyrrolidines. A plausible and efficient route involves the N-methylation of 2-(sec-butyl)pyrrolidine.
Proposed Synthetic Workflow
A logical workflow for the synthesis would involve the initial preparation of 2-(sec-butyl)pyrrolidine followed by N-methylation.
Caption: Proposed synthetic workflow for 2-(sec-Butyl)-1-methylpyrrolidine.
Detailed Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of a 2-substituted pyrrolidine, a common and effective method.
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(sec-butyl)pyrrolidine (1.0 equivalent).
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Reagent Addition : Add an aqueous solution of formaldehyde (37%, 2.5 equivalents) followed by formic acid (98-100%, 2.5 equivalents) dropwise at 0 °C.
-
Reaction : Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up : Cool the reaction mixture to room temperature and basify with a saturated solution of sodium bicarbonate until the evolution of CO2 ceases.
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Chemical Reactivity and Potential Applications
Reactivity
The chemical behavior of 2-(sec-Butyl)-1-methylpyrrolidine is dictated by the tertiary amine functionality and the pyrrolidine ring.
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Basicity : The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form quaternary ammonium salts.
-
Nucleophilicity : The nitrogen atom is also nucleophilic and can participate in reactions with electrophiles.
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Oxidation : The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.[7]
Potential Applications in Drug Development
Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][4]
-
Central Nervous System (CNS) Agents : The pyrrolidine scaffold is present in numerous CNS-active drugs. The lipophilicity of the sec-butyl group may enhance blood-brain barrier penetration.
-
Antimicrobial and Antiviral Agents : Many pyrrolidine-containing compounds exhibit antimicrobial and antiviral properties.[4]
-
Enzyme Inhibitors : The specific stereochemistry of 2-(sec-Butyl)-1-methylpyrrolidine could allow for selective binding to the active sites of enzymes.
Spectroscopic Characterization
¹H NMR Spectroscopy
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Methyl group on Nitrogen (N-CH₃) : A singlet is expected around 2.2-2.5 ppm.
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Pyrrolidine Ring Protons : A series of complex multiplets would appear between 1.5 and 3.5 ppm.
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sec-Butyl Group Protons : A doublet for the terminal methyl groups, a triplet for the other methyl group, and multiplets for the methylene and methine protons would be observed in the upfield region (0.8-1.8 ppm).
¹³C NMR Spectroscopy
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N-CH₃ Carbon : A signal around 40-45 ppm.
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Pyrrolidine Ring Carbons : Signals in the range of 20-65 ppm.
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sec-Butyl Group Carbons : Signals in the aliphatic region (10-40 ppm).
Mass Spectrometry
The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z = 141. Common fragmentation patterns would involve the loss of the sec-butyl group or cleavage of the pyrrolidine ring.
Safety and Handling
Detailed toxicological data for 2-(sec-Butyl)-1-methylpyrrolidine is not available. However, based on the safety data for structurally related compounds like N-methyl-2-pyrrolidone, certain precautions should be taken.[8]
-
General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Hazards : Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. It is also expected to be a flammable liquid.
Conclusion
2-(sec-Butyl)-1-methylpyrrolidine is a chiral pyrrolidine derivative with potential applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its physical and chemical properties, synthetic routes, and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. Further research into this molecule and its stereoisomers could unveil novel biological activities and synthetic utilities.
References
-
Gilman, H., & Kirby, R. H. (n.d.). dl-METHYLETHYLACETIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
-
Anderson, N. G. (2006, May 3). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Meyers, A. I., Dickman, D. A., & Bailey, T. R. (n.d.). Asymmetric synthesis of 2-alkyl pyrrolidines and piperidines. Synthesis of (+)-metazocine. Scilit. Retrieved from [Link]
-
MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of Chiral 5-Substituted 2-Pyrrolidones, Metabolites of the Antipsychotic Benzamides Remoxipride and Raclopride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium.... Retrieved from [Link]
-
PubMed. (2011, May 1). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Retrieved from [Link]
-
NextSDS. (n.d.). 2-Butyl-1-methylpyrrolidine — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]
-
MDPI. (2020, February 14). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. evitachem.com [evitachem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
